tylosin tartrate

Description

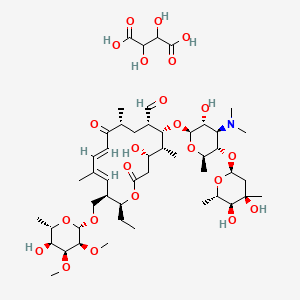

Tylosin tartrate is a bacteriostatic macrolide antibiotic derived from Streptomyces fradiae. It is widely used in veterinary medicine for treating bacterial infections in livestock, poultry, and bees, particularly against Gram-positive bacteria and mycoplasmas . Its molecular formula is reported as either C46H77NO17·C4H6O6 (EP Pharmacopeia) or C50H83NO23 (commercial specifications), with a molecular weight of ~1,066.19 g/mol . The compound has a purity of ≥800 units/mg and requires storage at 2–8°C . Key applications include:

- Control of Paenibacillus larvae in honeybee colonies (American foulbrood) at doses of 1,000–1,200 mg/colony .

- Treatment of Staphylococcus intermedius infections in dogs, with 82.6% of isolates showing sensitivity .

- Management of respiratory infections in poultry and livestock, often formulated with synergists like trimethoprim to broaden its spectrum .

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;(4S,5R,6R,7S,9R,11E,13Z,15R,16S)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,22-16-;/t23-,24-,25+,26-,27+,28-,29-,31+,32+,34+,35-,36+,37-,38-,39-,40+,41+,42+,43+,44+,45-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUBJGFRKYSIEG-RDEFTMJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](/C=C(\C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@@H]([C@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)/C)CO[C@@H]4[C@H]([C@H]([C@H]([C@@H](O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H81NO23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1052.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview

-

Dissolution : this compound raw material is mixed with water at a mass ratio of 1:1–1:100.

-

Adsorption : Activated carbon (1–5% w/w) is added to the solution at 5–25°C for 0.1–5 hours.

-

Drying : The purified solution is spray-dried at 25–90°C with excipients like cyclodextrin or glucose to form soluble powder.

Key Parameters and Outcomes

This method eliminates silica gel chromatography, reducing costs by 30–40% compared to traditional approaches. The low-temperature adsorption prevents tylosin degradation, achieving >99% clarity compliance in final products.

Fermentation Broth Acidification and Purification

CN103923140A details a method for preparing acetylisovalerylthis compound from fermentation broth. This process optimizes yield while minimizing solvent toxicity.

Critical Steps

-

Acidification : Adjust broth pH to 1.1–1.2 using oxalic acid.

-

Filtration : Remove mycoplasmic debris via plate-and-frame filtration at 40°C.

-

Decolorization : Treat with activated carbon (0.3% w/v) and potassium chloride (2% w/v).

Performance Metrics

-

Purity : Post-decolorization titers reach 17,249 μ/mL, a 4.7% increase from raw broth.

-

Scalability : Tested at 5 m³ batches, suitable for industrial-scale production.

This method avoids chloroform, addressing environmental and safety concerns associated with solvent extraction.

Chloroform Extraction for Injectable Forms

CN104892705A outlines a chloroform-based extraction for injectable this compound. The process emphasizes sterility and precision.

Methodology

-

Back Extraction : Saturate solution with NaCl/Na₂SO₄, then extract with chloroform (4:1 v/v).

-

Distillation : Remove chloroform under reduced pressure at 50°C.

-

Lyophilization : Spray-dry the extract with lactose to form sterile powder.

Quality Control

Despite efficacy, this method faces criticism for using chloroform, which requires stringent regulatory oversight.

Sustained-Release Pellet Formulation

CN106309409A introduces a premix composition using extrusion-spheronization to create sustained-release pellets.

Formulation Design

-

Core : this compound (30–50%), microcrystalline cellulose (20–30%).

-

Coating : Ethylcellulose (10%) and hydroxypropyl methylcellulose (5%) for delayed release.

Release Kinetics

| Time (h) | Cumulative Release (%) |

|---|---|

| 2 | 25–30 |

| 6 | 60–65 |

| 12 | 85–90 |

This formulation reduces dosing frequency by 50% in livestock applications.

Cyclodextrin Inclusion Complexation

CN107213470B utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

Protocol

-

Complexation : Mix HP-β-CD (0.8–1.2:16–24 w/w water) with tylosin at ≤15°C.

-

pH Adjustment : Add tartaric acid (1:0.015–0.025 w/w) to stabilize the complex.

-

Spray Drying : Produce powder with ≤3% moisture content.

Solubility Enhancement

| Concentration (ppm) | Aqueous Solubility (Control) | With HP-β-CD |

|---|---|---|

| 10,000 | Insoluble | 98.2% soluble |

| 50,000 | Turbid | 99.5% clear |

This method masks tylosin’s bitter taste, improving palatability in oral formulations.

Comparative Analysis of Preparation Methods

| Method | Cost Efficiency | Scalability | Environmental Impact | Key Limitation |

|---|---|---|---|---|

| Activated Carbon | High | High | Low (water-based) | Temperature sensitivity |

| Fermentation | Moderate | High | Moderate | Requires pH precision |

| Chloroform Extraction | Low | Moderate | High (solvent use) | Regulatory restrictions |

| Sustained-Release | High | Moderate | Low | Complex coating requirements |

| Cyclodextrin | Moderate | High | Low | High excipient cost |

Chemical Reactions Analysis

Hydrolysis Reactions

Tylosin tartrate undergoes pH-dependent hydrolysis, forming distinct degradation products:

-

Acidic Hydrolysis : Below pH 4, the mycarose sugar moiety is cleaved, yielding desmycosin (tylosin B), which retains partial antibacterial activity .

-

Alkaline Degradation : At neutral to alkaline pH, aldol condensation forms tylosin aldol (TAD), a less active derivative .

Photodegradation Reactions

Photolysis studies reveal significant degradation pathways mediated by reactive oxygen species (ROS):

Direct vs. Indirect Photolysis

| Process | Rate Constant (s⁻¹) | Key Contributors | Efficiency |

|---|---|---|---|

| Direct UV exposure | UV-C light (254 nm) | Negligible degradation | |

| H₂O₂-assisted | Hydroxyl radicals (- OH) | Moderate | |

| Photo-Fenton | Fe²⁺/H₂O₂ under UV | High | |

| Humic acid-mediated | Singlet oxygen (¹O₂) | Highest |

-

ROS Interaction : Humic acid enhances degradation by generating singlet oxygen () and hydroxyl radicals () .

-

Photoproducts : Isotylosin A alcohol (isoTA1) and isotylosin A aldol (isoTA2) are identified as major photodegradants .

Acid-Base Reactions

This compound () exhibits pH-dependent solubility and ionization:

-

Protonation : At physiological pH (7.4), the dimethylamino group remains protonated, enhancing water solubility .

-

Deprotonation : Under alkaline conditions, deprotonation reduces solubility, favoring precipitation.

Oxidation-Reduction Reactions

While this compound is stable under ambient conditions, it reacts with strong oxidizing agents (e.g., peroxides, hypochlorites), leading to:

Complexation Reactions

This compound forms coordination complexes with divalent metal ions (e.g., Mg²⁺, Ca²⁺), altering its:

-

Solubility : Enhanced in hard water due to chelation.

-

Stability : Metal binding reduces hydrolysis rates in aqueous solutions.

Stability Under Environmental Conditions

| Factor | Effect | Data |

|---|---|---|

| Temperature | Stable ≤ 25°C; degrades > 40°C | |

| Light | Rapid degradation under UV/visible light | |

| Organic matter | Accelerates ROS-mediated degradation | 15 mg/L humic acid optimal |

Key Takeaways

-

Hydrolysis and photolysis dominate this compound’s degradation, with ROS-mediated pathways being most efficient.

-

Stability is highly pH-sensitive, necessitating controlled formulations for veterinary use.

-

Environmental persistence is limited by humic acid and sunlight, reducing ecological toxicity .

Scientific Research Applications

Aquaculture Applications

Tylosin tartrate has shown significant effectiveness in treating bacterial infections in fish, particularly in species such as the olive flounder (Paralichthys olivaceus). Research indicates that this compound can effectively combat pathogens like Streptococcus parauberis, leading to high survival rates in infected fish.

- Case Study : A study demonstrated that intramuscular administration of this compound resulted in a 90% survival rate in infected olive flounder without causing hematological or histopathological side effects. The drug's pharmacokinetic profile revealed extensive distribution in body fluids due to its high lipid solubility and significant plasma protein binding .

Livestock Applications

In livestock, this compound is commonly used as an in-feed antimicrobial agent to prevent infections and improve growth rates. It is particularly effective against respiratory and digestive tract infections caused by sensitive bacteria.

- Resistance Studies : A meta-analysis examined the impact of tylosin on antimicrobial resistance in beef cattle. Results indicated a potential increase in macrolide-resistant Enterococcus species following prolonged tylosin administration. However, the overall effect on other bacteria was mixed, with some studies showing no significant increase in resistance .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of this compound have been extensively studied across different animal species, including chickens and turkeys.

- Comparative Pharmacokinetics : Research has shown that this compound has a higher oral bioavailability compared to tylosin phosphate when administered to chickens. The calculated bioavailability for this compound was approximately 25.78%, indicating better absorption characteristics .

- Age-Dependent Pharmacokinetics : In turkeys, studies have indicated that the pharmacokinetics of tylosin change with age, affecting clearance rates and elimination half-lives. For instance, the elimination half-life increased from 1.03 hours to 2.96 hours as the birds matured .

Stability and Residue Studies

Stability studies have assessed the degradation of this compound in various formulations and its residues in edible tissues.

- Residue Depletion : A study monitoring tylosin residue depletion in turkey tissues found that residues were effectively cleared within three days of administration at specified dosages .

- Formulation Stability : Research on the stability of this compound soluble powders indicated that formulations maintained acceptable levels over time under controlled conditions, suggesting potential for effective long-term use .

Implications for Human Consumption

The safety of this compound for human consumption has been evaluated through studies assessing its clearance from treated animals before slaughter.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and other functional groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of these molecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Composition and Component Ratios

Tylosin exists in multiple salt forms (base, phosphate, tartrate) and preparations (injections). HPLC analyses reveal significant differences in component profiles:

- Tylosin B content is notably higher in phosphate and tartrate salts (≤19%) compared to base or injections (≤10%) .

Pharmacokinetic Properties

Comparative pharmacokinetic data in poultry and turkeys:

- This compound exhibits higher oral bioavailability than phosphate, likely due to better solubility .

- Tiamulin, another macrolide, shows superior bioavailability and lower MIC values against mycoplasmas .

Against Bacterial Pathogens

- This compound is ineffective against Gram-negative bacteria like Escherichia coli and Pasteurella multocida at standard doses .

- In bees, 2.5–25 mg/mL this compound suppresses P.

Synergistic Formulations

- This compound combined with trimethoprim and kanamycin sulfate enhances efficacy against respiratory infections in livestock, addressing its narrow spectrum .

Market and Regulatory Position

Q & A

Basic Research Questions

Q. What methodological considerations are critical for comparing the oral bioavailability of tylosin tartrate versus tylosin phosphate in animal models?

- Answer : Use a crossover experimental design to minimize inter-individual variability. Administer both formulations orally and intravenously to calculate bioavailability (F) using plasma concentration-time profiles analyzed via compartmental pharmacokinetic models (e.g., one-compartment model for oral, two-compartment for IV). Key parameters include Cmax, AUC, and elimination half-life. Ensure validated HPLC methods with L1 or Zorbax SB C18 columns for quantification .

Q. How can researchers validate HPLC methods for quantifying this compound in complex matrices like manure or plant tissues?

- Answer : Optimize extraction protocols using analytical-grade solvents (e.g., acetonitrile:water mixtures) and spike-recovery tests to account for matrix interference. Validate method precision (RSD < 10%), accuracy (80–120% recovery), and sensitivity (LOQ ≤ 1 µg/g). Include internal standards (e.g., erythromycin) to correct for variability .

Q. What are the standard pharmacopeial requirements for ensuring this compound purity and potency in research-grade samples?

- Answer : Follow USP guidelines requiring ≥800 units/mg tylosin base. Use infrared spectroscopy (IR) and HPLC to confirm identity and purity. Ensure proper storage (15–30°C, protected from light/moisture) and label samples as "for veterinary research" to comply with regulatory standards .

Advanced Research Questions

Q. How should researchers address low recovery rates of this compound in spiked manure during ecotoxicological studies?

- Answer : Prefer OECD 208-compliant methods: dissolve this compound in test solutions (vs. direct weighing) to improve homogeneity. Use anaerobic incubation and measure degradation products (e.g., Tylosin B) via LC-MS/MS. Report nominal concentrations if recovery remains <70% due to irreversible adsorption to organic matter .

Q. What experimental strategies can elucidate the synergistic antimicrobial effects of this compound with other antibiotics (e.g., gentamicin)?

- Answer : Conduct checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. A synergistic effect is defined as FIC ≤0.5. Use in vitro models (e.g., E. coli biofilms) and monitor resistance development over 30+ passages to assess adaptation risks .

Q. How do discrepancies in this compound’s efficacy data arise between in vitro and in vivo studies, and how can they be reconciled?

- Answer : Differences often stem from bioavailability limitations (e.g., pH-dependent solubility) and host metabolic factors. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro MIC values to in vivo dosing regimens. Validate with tissue residue analyses (e.g., liver, kidney) post-administration .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects in plant toxicity assays?

- Answer : Use nonlinear regression (e.g., log-logistic models) to estimate EC50 values for endpoints like seedling emergence inhibition. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatments. Include negative controls (e.g., chlorosis-free seedlings) and report effect sizes with 95% confidence intervals .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.